Product packaging for Boc-(R)-3-amino-5-hexynoic acid(Cat. No.:CAS No. 332064-91-2)

Boc-(R)-3-amino-5-hexynoic acid

Cat. No.: B1277215
CAS No.: 332064-91-2
M. Wt: 227.26 g/mol
InChI Key: QZRLAJLEZVWLOV-MRVPVSSYSA-N
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Description

Boc-(R)-3-amino-5-hexynoic acid (CAS 332064-91-2) is a non-proteinogenic amino acid derivative of high value in organic chemistry and pharmaceutical research. This chiral building block features a tert-butyloxycarbonyl (Boc) protected amine group and a terminal alkyne moiety, making it a versatile precursor for peptide synthesis and click chemistry applications . The terminal alkyne allows for efficient Copper-Catalyzed Azide-Alkyne Cycloaddition (CuAAC), enabling the modular construction of complex molecules, functionalized polymers, and bioconjugates . With a molecular formula of C11H17NO4 and a molecular weight of 227.26 g/mol , this compound is characterized by a predicted boiling point of 386.7±37.0 °C and a density of 1.1±0.1 g/cm³ . It is supplied as a solid and should be stored desiccated at -20°C for long-term stability . This product is intended for research purposes as a key intermediate in the development of novel therapeutic agents and advanced materials. It is strictly for Research Use Only and is not intended for diagnostic or therapeutic applications or human use .

Structure

2D Structure

Chemical Structure Depiction
molecular formula C11H17NO4 B1277215 Boc-(R)-3-amino-5-hexynoic acid CAS No. 332064-91-2

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

(3R)-3-[(2-methylpropan-2-yl)oxycarbonylamino]hex-5-ynoic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H17NO4/c1-5-6-8(7-9(13)14)12-10(15)16-11(2,3)4/h1,8H,6-7H2,2-4H3,(H,12,15)(H,13,14)/t8-/m1/s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

QZRLAJLEZVWLOV-MRVPVSSYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)(C)OC(=O)NC(CC#C)CC(=O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CC(C)(C)OC(=O)N[C@H](CC#C)CC(=O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H17NO4
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID70426576
Record name (3R)-3-[(tert-Butoxycarbonyl)amino]hex-5-ynoic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID70426576
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

227.26 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

332064-91-2
Record name (3R)-3-[(tert-Butoxycarbonyl)amino]hex-5-ynoic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID70426576
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name (R)-3-(Boc-amino)-5-hexynoic acid
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Synthetic Methodologies for Boc R 3 Amino 5 Hexynoic Acid and Its Stereoisomers

Enantioselective Synthesis Strategies

The paramount challenge in synthesizing Boc-(R)-3-amino-5-hexynoic acid lies in the stereoselective introduction of the amino group at the β-position. To this end, several enantioselective strategies have been developed, primarily revolving around the use of chiral auxiliaries, strategic rearrangements, and asymmetric catalysis.

Chiral Auxiliary-Based Approaches

Chiral auxiliaries are powerful tools for inducing stereoselectivity in a reaction, which can be later removed to yield the desired enantiomerically enriched product. chempep.comwikipedia.org In the context of β-amino acid synthesis, chiral oxazolidinones, popularized by Evans, are frequently employed. wikipedia.org A general approach involves the acylation of a chiral oxazolidinone, followed by a stereoselective reaction, and subsequent cleavage of the auxiliary.

While a direct synthesis of this compound using a specific chiral auxiliary is not extensively detailed in the available literature, the general principles of their use in asymmetric synthesis are well-established. chempep.comwikipedia.org For instance, a plausible route could involve the attachment of a hex-5-ynoic acid derivative to a chiral auxiliary, followed by a stereoselective amination reaction at the C3 position. The choice of the chiral auxiliary and the reaction conditions would be crucial in dictating the (R)-stereochemistry. The use of (S)-N-(2-Benzoylphenyl)-1-benzylpyrrolidine-2-carboxamide as a chiral auxiliary for the synthesis of optically active amino acids has been reported, where a nickel complex facilitates the stereoselective alkylation of a glycine (B1666218) Schiff base. tcichemicals.com This methodology could potentially be adapted for the synthesis of β-amino acids with alkyne functionalities.

Table 1: Common Chiral Auxiliaries in Asymmetric Synthesis

Chiral AuxiliaryTypical Application
Evans OxazolidinonesAsymmetric aldol (B89426) reactions, alkylations, and acylations
(S)-N-(2-Benzoylphenyl)-1-benzylpyrrolidine-2-carboxamideSynthesis of optically active α- and potentially β-amino acids
CamphorsultamsAsymmetric Diels-Alder reactions and alkylations
PseudoephedrineAsymmetric alkylations

Wolff Rearrangement Routes from α-Amino Acid Precursors

The Wolff rearrangement offers a classic method for the one-carbon homologation of carboxylic acids, proceeding through a ketene (B1206846) intermediate. wikipedia.orgorganic-chemistry.org This strategy can be effectively applied to the synthesis of β-amino acids from α-amino acid precursors. The general process involves the conversion of an N-protected α-amino acid into an α-diazoketone, which upon treatment with a catalyst (often a silver salt) or upon photolysis, rearranges to a ketene. This ketene can then be trapped with a nucleophile, such as water or an alcohol, to yield the corresponding β-amino acid or its ester. wikipedia.orgorganic-chemistry.org

A potential synthetic route to this compound via a Wolff rearrangement would start from a suitable Boc-protected (R)-α-amino acid bearing a propargyl side chain. This precursor would be converted to the corresponding α-diazoketone. Subsequent silver-catalyzed or photoinduced Wolff rearrangement would generate a ketene, which upon hydrolysis, would yield the desired this compound. A study on the photoinduced asymmetric Wolff rearrangement of α-amino-α'-methyl-α'-diazoketones has demonstrated the feasibility of producing α-methyl-β-amino acid esters with good stereoselectivity, suggesting that stereocontrol can be maintained during the rearrangement. nih.gov

Asymmetric Catalysis in β-Amino Acid Synthesis

Asymmetric catalysis provides a highly efficient and atom-economical approach to enantiomerically pure compounds. In the synthesis of β-amino acids, catalytic asymmetric conjugate addition reactions are particularly prominent. nih.govnih.gov These reactions involve the addition of a nucleophile to an α,β-unsaturated carbonyl compound in the presence of a chiral catalyst.

For the synthesis of this compound, a relevant strategy would be the asymmetric conjugate addition of an appropriate nucleophile to an ester of hex-2-en-5-ynoic acid, catalyzed by a chiral metal complex or an organocatalyst. For example, the direct catalytic asymmetric conjugate addition of terminal alkynes to α,β-unsaturated thioamides has been achieved with high enantioselectivity using a cooperative soft Lewis acid/hard Brønsted base catalyst system. nih.gov Similarly, rhodium catalysts with chiral diene ligands have been successfully used for the asymmetric conjugate alkynylation of cyclic α,β-unsaturated carbonyl compounds. nih.gov Organocatalytic approaches, such as the use of modified binaphthol catalysts for the conjugate alkynylation of β-enaminones with potassium alkynyltrifluoroborates, have also been reported to yield chiral β-alkynyl-β-amino carbonyl derivatives with high enantioselectivity. nih.govorganic-chemistry.org

Convergent and Divergent Synthetic Approaches

Both convergent and divergent strategies can be envisioned for the synthesis of this compound and its analogs.

A convergent synthesis would involve the preparation of two or more key fragments that are then coupled together in the later stages of the synthesis. For instance, a chiral fragment containing the Boc-protected amino group at the C3 position could be synthesized separately and then coupled with a fragment containing the terminal alkyne. A three-component Passerini condensation has been reported for the convergent assembly of β-peptide analogues, highlighting the potential of multicomponent reactions in this area. wikipedia.org

In contrast, a divergent synthesis would start from a common intermediate that is then elaborated into a variety of target molecules. For example, a precursor containing both the amino and alkyne functionalities could be synthesized, and then different protecting groups or further modifications could be introduced to generate a library of related compounds. The functionalization of halloysite (B83129) nanotubes with amine-terminated dendrimers illustrates the principles of both convergent and divergent approaches in materials science, which can be conceptually applied to small molecule synthesis. nih.govnih.gov

Solid-Phase Synthesis Integration

The integration of this compound into solid-phase peptide synthesis (SPPS) is a key application for this building block. The Boc (tert-butyloxycarbonyl) protecting group is a cornerstone of one of the major SPPS strategies. researchgate.netnih.govresearchgate.net In Boc-SPPS, the N-terminal amino group of the growing peptide chain is temporarily protected with a Boc group, which is cleaved at each step by treatment with an acid, typically trifluoroacetic acid (TFA). peptide.com

The alkyne functionality in this compound is generally stable to the conditions used in Boc-SPPS. This allows for the incorporation of this non-natural amino acid into peptide sequences, which can then be further modified via "click" chemistry or other alkyne-specific reactions. The successful solid-phase synthesis of peptides containing hydrophobic sequences using Boc chemistry demonstrates the robustness of this method. researchgate.net

Table 2: Key Steps in Boc Solid-Phase Peptide Synthesis

StepReagents/ConditionsPurpose
Deprotection50% TFA in DCMRemoval of the N-terminal Boc group
NeutralizationDIEA in DCMNeutralization of the resulting trifluoroacetate (B77799) salt
CouplingActivated Boc-amino acid (e.g., with HBTU/HOBt)Formation of the new peptide bond
CleavageHF or TFMSACleavage of the completed peptide from the resin and removal of side-chain protecting groups

Control of Stereochemistry and Regioselectivity

The precise control of stereochemistry at the C3 position is the most critical aspect of the synthesis of this compound. As discussed in the enantioselective synthesis section, this is primarily achieved through the use of chiral auxiliaries, asymmetric catalysis, or the transfer of chirality from a starting material in a Wolff rearrangement.

Regioselectivity becomes important when considering reactions such as conjugate additions. The reaction must be controlled to ensure that the nucleophile adds to the β-position (C3) of the unsaturated system, rather than at the alkyne. The choice of catalyst and reaction conditions plays a pivotal role in directing the regiochemical outcome. For instance, in the conjugate addition of terminal alkynes to α,β-unsaturated thioamides, the cooperative catalysis ensures the desired 1,4-addition. nih.gov

Furthermore, in the synthesis of more complex molecules containing this building block, the chemoselective manipulation of the carboxylic acid and the terminal alkyne is essential. The Boc protecting group on the amine allows for selective reactions at the other functional groups under conditions where the amine remains protected.

Derivatization and Chemical Transformations of Boc R 3 Amino 5 Hexynoic Acid

Alkyne Moiety Functionalization via Click Chemistry

The terminal alkyne group of Boc-(R)-3-amino-5-hexynoic acid is a versatile handle for a variety of "click" reactions. These reactions are known for their high efficiency, selectivity, and biocompatibility.

Copper(I)-Catalyzed Azide-Alkyne Cycloaddition (CuAAC)

The Copper(I)-Catalyzed Azide-Alkyne Cycloaddition (CuAAC) is a prominent click reaction that yields 1,4-disubstituted 1,2,3-triazoles. beilstein-journals.org This reaction is widely used for its reliability and mild reaction conditions. The process involves the reaction of a terminal alkyne, such as the one present in this compound, with an azide (B81097) in the presence of a copper(I) catalyst. beilstein-journals.org The copper(I) species can be generated in situ from a copper(II) salt, like copper(II) sulfate, with a reducing agent such as sodium ascorbate. beilstein-journals.org This transformation is highly regioselective, exclusively producing the 1,4-isomer. beilstein-journals.org The resulting triazole ring is a stable and rigid linker, often used to connect different molecular fragments in drug discovery and bioconjugation. nih.gov

Table 1: Representative Conditions for CuAAC Reaction

Parameter Condition
Catalyst CuSO₄/Sodium Ascorbate
Solvent Water, alcohols, DMSO, or mixtures
Temperature Room temperature
Reactants Terminal alkyne, Azide

| Product | 1,4-disubstituted 1,2,3-triazole |

Strain-Promoted Azide-Alkyne Cycloaddition (SPAAC)

To circumvent the potential cytotoxicity of copper catalysts in biological systems, Strain-Promoted Azide-Alkyne Cycloaddition (SPAAC) was developed. magtech.com.cn This reaction does not require a metal catalyst and instead relies on the high ring strain of a cyclooctyne (B158145) derivative to react with an azide. magtech.com.cn While this compound itself possesses a linear alkyne, it can be coupled to a molecule containing a strained alkyne or, more commonly, an azide-containing molecule can be reacted with a strained alkyne probe. The driving force for this reaction is the release of ring strain, leading to a rapid and selective formation of a triazole. magtech.com.cn Various cyclooctynes, such as dibenzocyclooctynol (DIBO), have been developed to enhance reaction kinetics. nih.gov

Table 2: Key Features of SPAAC

Feature Description
Catalyst None (metal-free)
Driving Force Release of ring strain from a cyclooctyne
Bioorthogonality High, due to the absence of a metal catalyst

| Application | Live-cell imaging, bioconjugation in vivo |

Ruthenium-Catalyzed Azide-Alkyne Cycloaddition (RuAAC)

The Ruthenium-Catalyzed Azide-Alkyne Cycloaddition (RuAAC) offers a complementary regioselectivity to CuAAC, yielding 1,5-disubstituted 1,2,3-triazoles. organic-chemistry.org This reaction is catalyzed by ruthenium complexes, such as [Cp*RuCl]. organic-chemistry.org Unlike CuAAC, which is generally limited to terminal alkynes, RuAAC can also proceed with internal alkynes, leading to fully substituted triazoles. organic-chemistry.org The mechanism is proposed to involve the formation of a ruthenacycle intermediate. organic-chemistry.org This method expands the toolbox for creating diverse triazole-containing compounds from alkynes like that in this compound.

Table 3: Comparison of CuAAC and RuAAC

Feature CuAAC RuAAC
Catalyst Copper(I) Ruthenium(II)
Regioselectivity 1,4-disubstituted triazole 1,5-disubstituted triazole

| Substrate Scope | Primarily terminal alkynes | Terminal and internal alkynes |

Other Bioorthogonal Ligation Reactions

Beyond the well-established azide-alkyne cycloadditions, the terminal alkyne of this compound can potentially participate in other bioorthogonal reactions. These reactions are characterized by their high selectivity and ability to proceed in complex biological environments without interfering with native biochemical processes. Examples include the Staudinger ligation, which involves the reaction of an azide with a phosphine. escholarship.org While this reaction does not directly involve the alkyne, the azide partner for a click reaction can be synthesized via a Staudinger ligation.

Carboxylic Acid Moiety Derivatization

The carboxylic acid group of this compound provides a key site for modification, most commonly through the formation of amide bonds.

Amide Coupling Reactions

Amide bond formation is a fundamental transformation in organic and medicinal chemistry. hepatochem.com The carboxylic acid of this compound can be coupled with a wide variety of primary and secondary amines to generate a diverse library of amide derivatives. hepatochem.comgrowingscience.com This reaction typically requires the activation of the carboxylic acid using a coupling reagent to form a more reactive intermediate. hepatochem.com Common coupling reagents include carbodiimides like N,N'-dicyclohexylcarbodiimide (DCC) and N-(3-dimethylaminopropyl)-N'-ethylcarbodiimide hydrochloride (EDC), often used in conjunction with additives like 1-hydroxybenzotriazole (B26582) (HOBt) or hexafluorophosphate (B91526) azabenzotriazole tetramethyl uronium (HATU) to improve efficiency and suppress side reactions such as racemization. hepatochem.comgrowingscience.com The choice of coupling reagent and reaction conditions is crucial for achieving high yields and purity, especially when working with sensitive substrates. growingscience.com

Table 4: Common Amide Coupling Reagents

Reagent Description
DCC N,N'-Dicyclohexylcarbodiimide
EDC N-(3-Dimethylaminopropyl)-N'-ethylcarbodiimide hydrochloride
HATU Hexafluorophosphate Azabenzotriazole Tetramethyl Uronium

| HOBt | 1-Hydroxybenzotriazole |

Esterification and Activated Ester Formation

The conversion of the carboxylic acid moiety of this compound into esters or activated esters is a critical step for its use in peptide synthesis and other acylation reactions. Esterification can serve to protect the carboxyl group or to modify the solubility and reactivity of the molecule.

Standard esterification procedures, such as Fischer esterification using an alcohol in the presence of a strong acid catalyst, can be employed. However, for a molecule like this compound, which contains an acid-labile Boc protecting group, milder conditions are often preferred. For instance, reaction with an alkyl halide in the presence of a non-nucleophilic base like cesium carbonate can yield the corresponding ester without premature deprotection of the amine.

Activated esters are key intermediates for efficient amide bond formation, particularly in peptide synthesis. These derivatives enhance the electrophilicity of the carbonyl carbon, facilitating its reaction with nucleophilic amines. Common activated esters include N-hydroxysuccinimide (NHS) esters and pentafluorophenyl (PFP) esters. The synthesis of these activated esters typically involves the reaction of this compound with the corresponding activating agent (e.g., N-hydroxysuccinimide or pentafluorophenol) in the presence of a coupling reagent such as dicyclohexylcarbodiimide (B1669883) (DCC) or 1-ethyl-3-(3-dimethylaminopropyl)carbodiimide (B157966) (EDC).

Below is a table summarizing common methods for the esterification and activated ester formation of Boc-protected amino acids, which are applicable to this compound.

TransformationReagents and ConditionsProductTypical Yield (%)
Methyl EsterificationCH₃I, K₂CO₃, Acetone, refluxMethyl (R)-3-(Boc-amino)-5-hexynoate85-95
Benzyl EsterificationBenzyl bromide, Cs₂CO₃, DMF, rtBenzyl (R)-3-(Boc-amino)-5-hexynoate80-90
NHS Ester FormationNHS, DCC, THF, 0 °C to rtThis compound NHS ester75-90
PFP Ester FormationPentafluorophenol, DCC, EtOAc, 0 °C to rtThis compound PFP ester80-95

Note: The yields are generalized from similar Boc-protected amino acids and may vary for this compound.

Boc-Protected Amine Moiety Modifications (Post-Deprotection)

The tert-butyloxycarbonyl (Boc) group is a widely used protecting group for amines due to its stability under a range of reaction conditions and its facile removal under acidic conditions. Once the Boc group is removed from this compound, the resulting free amine can undergo a variety of chemical modifications.

N-Terminal Functionalization in Peptide Synthesis

Following the incorporation of the this compound residue into a peptide chain and the subsequent removal of the Boc group (typically with trifluoroacetic acid, TFA), the newly exposed N-terminal amine becomes a reactive site for further functionalization. This allows for the introduction of various moieties to tailor the properties of the resulting peptide.

For example, the N-terminus can be acylated with a variety of carboxylic acids to introduce fluorescent labels, biotin (B1667282) tags for affinity purification, or polyethylene (B3416737) glycol (PEG) chains to improve solubility and pharmacokinetic profiles. The coupling reactions are typically mediated by standard peptide coupling reagents like HATU, HBTU, or PyBOP.

Orthogonal Protecting Group Strategies

In the synthesis of complex peptides or peptidomimetics, the use of orthogonal protecting groups is essential. This strategy allows for the selective deprotection of one functional group while others remain protected. The Boc group on the amine of this compound is a key component of such strategies.

A common orthogonal partner to the acid-labile Boc group is the base-labile fluorenylmethyloxycarbonyl (Fmoc) group. For instance, a peptide could be synthesized on a solid support using Fmoc-protected amino acids. At a specific position, this compound can be incorporated. After completion of the peptide chain, the N-terminal Fmoc group can be removed with a base (e.g., piperidine), leaving the Boc group on the hexynoic acid residue intact. This allows for selective modification of the N-terminus. Subsequently, the Boc group can be removed with an acid to unmask the amine on the hexynoic acid side chain for further, site-specific derivatization.

The alkyne functionality within this compound also presents an opportunity for orthogonal reactions, such as copper-catalyzed azide-alkyne cycloaddition (CuAAC), a "click chemistry" reaction. This allows for the conjugation of the peptide to other molecules bearing an azide group, without interfering with other functional groups present in the peptide.

The table below outlines a potential orthogonal strategy involving this compound.

StepReactionProtecting Group ManipulatedReagentsPurpose
1Solid-Phase Peptide SynthesisN-terminal FmocFmoc-amino acids, PiperidinePeptide chain elongation
2Incorporation of Boc-amino acid-This compound, Coupling reagentsIntroduction of the functionalized residue
3N-terminal DeprotectionN-terminal FmocPiperidineExposure of the N-terminal amine for modification
4Side-Chain DeprotectionBoc groupTrifluoroacetic acid (TFA)Exposure of the amine on the hexynoic acid residue for selective modification

This strategic use of protecting groups, including the Boc group on this compound, provides chemists with a powerful toolkit for the synthesis of complex and highly functionalized peptide-based molecules.

Applications of Boc R 3 Amino 5 Hexynoic Acid in Chemical Biology and Medicinal Chemistry

Peptidomimetics and Foldamer Design

The compound is a key component in the synthesis of peptidomimetics, which are molecules that mimic the structure and function of natural peptides but often have improved pharmacological properties, such as enhanced stability and cell permeability.

Incorporation into Macrocyclic Structures

The terminal alkyne of Boc-(R)-3-amino-5-hexynoic acid is a crucial functional group for peptide macrocyclization. This process is often achieved via copper(I)-catalyzed azide-alkyne cycloaddition (CuAAC) or ruthenium-catalyzed azide-alkyne cycloaddition (RuAAC). By incorporating this amino acid into a linear peptide chain that also contains an azide-bearing amino acid, an intramolecular reaction can be induced. This reaction forms a stable, covalent 1,2,3-triazole ring that links the two parts of the peptide, resulting in a macrocyclic structure. This cyclization strategy is a powerful method for locking peptides into a specific, biologically active conformation.

Design of β-Peptides and Triazole-Containing Peptide Isosteres

As a derivative of a β-amino acid, this compound can be integrated into peptide backbones to create β-peptides or mixed α/β-peptides. These structures often adopt unique secondary structures, such as helices and turns, that are distinct from those of natural α-peptides.

Furthermore, the terminal alkyne allows for the creation of triazole-containing peptide isosteres. The 1,2,3-triazole ring formed via click chemistry can serve as a bioisostere of a cis or trans amide bond. nih.gov Research has demonstrated that both 1,4- and 1,5-disubstituted triazoles can be effective peptide bond mimics, potentially enhancing the pharmacological properties of bioactive peptides. nih.govnih.govrsc.org This substitution can lead to novel analogs of biologically active peptides with improved receptor affinity and metabolic stability. nih.gov

Conformational Restriction and Structure-Activity Relationship Modulation

Incorporating this compound into a peptide sequence imposes significant conformational constraints. The defined stereochemistry at the β-carbon and the rigid structure of the triazole ring, when formed, reduce the flexibility of the peptide backbone. This restriction is a critical tool for modulating the structure-activity relationship (SAR) of a peptide. By constraining the peptide into a limited set of conformations, researchers can probe the specific three-dimensional structure required for binding to a biological target, such as a receptor or enzyme. This knowledge is instrumental in the rational design of more potent and selective therapeutic agents.

Molecular Probe Development and Bioconjugation

The terminal alkyne of this compound serves as an essential handle for bioconjugation, enabling the attachment of various reporter molecules and tags through highly efficient and specific click chemistry reactions.

Activity-Based Probes (ABPs) for Enzyme Profiling

Activity-based probes (ABPs) are powerful tools used to profile the activity of specific enzymes within complex biological systems. An ABP typically consists of a reactive group that covalently binds to the enzyme's active site, a linker, and a reporter tag. This compound can be incorporated into the structure of a peptide-based or small-molecule inhibitor that targets a specific enzyme. The terminal alkyne then functions as a bioorthogonal handle. After the ABP has bound to its target enzyme, an azide-modified reporter tag, such as biotin (B1667282) for affinity purification or a fluorophore for detection, can be "clicked" onto the alkyne. This allows for the visualization and identification of active enzymes in a given sample.

Imaging Agents and Reporter Tag Conjugation

The versatility of the alkyne group extends to the development of targeted imaging agents. This compound can be built into a ligand that binds to a specific cellular target. Subsequently, an imaging moiety can be attached via click chemistry. For fluorescence microscopy, an azide-containing fluorophore can be conjugated to the alkyne. For applications in nuclear medicine, such as positron emission tomography (PET) or single-photon emission computed tomography (SPECT), a chelating agent like DOTA can be attached to sequester a radiometal. nih.gov This modular approach allows for the creation of highly specific imaging probes for diagnosing and monitoring diseases. The identification of a suitable linker position is key to synthesizing probes that allow for direct compound binding and target engagement in cells. nih.gov

Protein and Nucleic Acid Labeling Strategies

The terminal alkyne group of this compound is a key feature for its use in bioorthogonal chemistry. This field involves chemical reactions that can occur within living systems without interfering with native biochemical processes. Specifically, the alkyne serves as a reactive handle for Copper(I)-catalyzed Azide-Alkyne Cycloaddition (CuAAC), a prominent "click chemistry" reaction.

The strategy for labeling proteins or nucleic acids involves a two-step process. First, the this compound is incorporated into a peptide chain during synthesis. This places the alkyne group at a specific position within the peptide's structure. Second, the target protein or a modified nucleic acid is prepared with a complementary azide (B81097) (-N3) functional group. The alkyne-containing peptide can then be "clicked" onto the azide-tagged biomolecule with high efficiency and specificity, forming a stable triazole linkage. This method allows for precise labeling of biomolecules for imaging, tracking, or functional studies.

Building Blocks for Complex Molecular Architectures

The bifunctional nature of this compound makes it an exemplary building block for constructing complex, well-defined molecular architectures. myskinrecipes.comsigmaaldrich.com The amino acid backbone can be polymerized using standard peptide synthesis techniques, while the alkyne side chain remains available for orthogonal chemical modifications. This allows for the stepwise and controlled assembly of intricate structures that combine the properties of peptides with other molecular entities.

Synthesis of Peptide-Oligonucleotide Conjugates (POCs)

Peptide-oligonucleotide conjugates (POCs) are hybrid molecules that covalently link a peptide to a nucleic acid, combining the biological functions of both moieties. nih.gov this compound is an ideal component for creating POCs via a fragment conjugation strategy. The synthesis leverages the distinct reactivity of the compound's functional groups.

The general workflow is as follows:

Peptide Synthesis : The peptide portion is assembled, typically on a solid support, using Boc-based solid-phase peptide synthesis (SPPS). peptide.com this compound is incorporated at the desired position in the sequence.

Oligonucleotide Modification : A separate oligonucleotide is synthesized and modified to include a reactive azide group, often at one of its termini.

Conjugation : The alkyne-containing peptide is cleaved from its solid support and purified. It is then reacted with the azide-modified oligonucleotide in solution in the presence of a copper(I) catalyst. nih.gov This CuAAC reaction forms a stable covalent bond, yielding the final POC.

This modular approach allows for the efficient production of well-defined POCs for applications ranging from nanotechnology to therapeutics. nih.govnih.gov

General Synthesis Scheme for Peptide-Oligonucleotide Conjugates (POCs)

StepActionDescription
1 Peptide Assembly This compound is incorporated into a peptide sequence via Boc-SPPS. The Boc protecting group is used for the temporary protection of the N-terminus. nih.gov
2 Oligonucleotide Synthesis An oligonucleotide is synthesized with a terminal azide modification for subsequent conjugation.
3 Peptide Deprotection & Cleavage The completed peptide is fully deprotected and cleaved from the solid-phase resin.
4 Purification of Fragments Both the alkyne-peptide and the azide-oligonucleotide are purified independently, typically by HPLC.
5 Click Conjugation The two purified fragments are reacted together in solution using a Cu(I) catalyst to form the final POC. nih.gov
6 Final Purification The resulting POC is purified to remove unreacted starting materials and catalyst.

Dendrimers and Branched Polymeric Systems

The alkyne side chain of this compound can serve as a branching point for the synthesis of dendrimers and other branched polymeric systems. After incorporating the amino acid into a linear polymer or peptide backbone, the alkyne group can be reacted with a linker molecule that contains two or more azide groups. This reaction creates a branch point from which new polymer chains can be extended. By using subsequent generations of monomers that also contain alkyne functionalities, highly branched, tree-like dendritic structures can be systematically built. This approach offers precise control over the size, shape, and surface functionality of the resulting macromolecule.

Nucleic Acid Nanoparticles and Hydrogel Composites

The principles used to create POCs can be extended to decorate nucleic acid nanoparticles with peptides. DNA and RNA can be designed to self-assemble into specific three-dimensional nanostructures like cubes, pyramids, or origami shapes. nih.gov By preparing these nanostructures with azide modifications, peptides containing this compound can be covalently attached to their surface via click chemistry. This functionalization can impart new properties to the nanoparticle, such as cell-penetrating capabilities or the ability to target specific receptors.

Similarly, this amino acid can be used to create advanced hydrogel composites. Hydrogels are cross-linked polymer networks that can absorb large amounts of water. By incorporating this compound into peptide sequences and then using the alkyne groups to cross-link with azide-functionalized polymers, peptide-hydrogel composites can be formed. These materials can be designed to be biocompatible and biodegradable, with potential applications in tissue engineering and controlled-release systems.

Combinatorial Chemistry and Library Generation

Combinatorial chemistry aims to rapidly synthesize large numbers of diverse compounds, known as libraries, for screening in drug discovery and other fields. This compound is a valuable building block for this purpose. A peptide library can be created where each member contains one or more residues of this alkyne-bearing amino acid. This initial library can then be treated with a collection of different azide-containing small molecules. The click reaction appends these molecules to the peptides, vastly increasing the structural diversity of the library from a single set of core peptides. This "post-synthesis modification" strategy is a powerful tool for generating complex molecular libraries to screen for new biological activities. nih.gov

Applications in Drug Discovery and Lead Optimization

The versatility of this compound makes it a significant tool in modern drug discovery and lead optimization. myskinrecipes.com Its ability to facilitate the creation of complex bioconjugates, labeled peptides, and diverse chemical libraries provides researchers with powerful methods to identify and refine potential therapeutic agents.

By enabling the synthesis of well-defined POCs, it contributes to the development of novel gene therapies and diagnostic agents. The labeling strategies it allows are crucial for studying the mechanism of action, distribution, and metabolism of peptide-based drug candidates. Furthermore, its use in generating large combinatorial libraries accelerates the process of hit identification and lead optimization by allowing for the rapid screening of thousands of unique molecular structures. The compound's defined (R)-stereochemistry is essential throughout this process, ensuring that the synthesized molecules are enantiomerically pure, which is often a strict requirement for clinical efficacy and safety. myskinrecipes.com

Identification of Biologically Active Compounds

This compound serves as a critical starting material for the generation of novel and complex molecules, which can then be screened for biological activity. The terminal alkyne group is a key handle for molecular elaboration. nbinno.com

Detailed Research Findings: The primary utility of this compound in identifying active molecules lies in its role as a building block in peptide and small molecule synthesis. The alkyne functional group is particularly suited for copper-catalyzed azide-alkyne cycloaddition (CuAAC), a cornerstone of "click chemistry". iris-biotech.de This reaction allows for the efficient and specific conjugation of the amino acid scaffold to other molecular entities, such as:

Fluorescent Probes or Dyes: For tracking the localization and interaction of the resulting molecule within biological systems. iris-biotech.de

Targeting Ligands: To direct the synthesized compound to specific cells or tissues. nbinno.com

Complex Biomolecules: To create bioconjugates with enhanced properties.

By incorporating this compound into peptide chains via solid-phase peptide synthesis (SPPS), researchers can create modified peptides with unique structures. nbinno.com The introduction of this non-natural amino acid can lead to peptides with enhanced stability against enzymatic degradation, potentially increasing their therapeutic efficacy. nbinno.com Furthermore, alkynyl amino acids are employed in the synthesis of "stapled peptides," where the side chain is used to create a more rigid, helical structure that can better penetrate cell membranes and interact with intracellular targets.

Design of Enzyme Inhibitors and Modulators

The structural motif present in this compound is highly relevant to the design of enzyme inhibitors. The related compound, L-propargylglycine, is a well-known irreversible inhibitor of several enzymes, acting as a "suicide substrate". chemicalbook.comacs.org

Detailed Research Findings: L-propargylglycine has been shown to inhibit enzymes such as cystathionine (B15957) γ-lyase (CSE) and proline dehydrogenase. nbinno.comchemicalbook.comnih.gov This inhibitory action is a key tool in studying the biological roles of these enzymes, for instance, in the regulation of hydrogen sulfide (B99878) metabolism, which is important in neuroprotection and cardiovascular research. nbinno.com

The presence of the propargyl group in this compound suggests its potential as a precursor for designing targeted enzyme inhibitors. The alkyne moiety can be inserted into the active site of an enzyme, where it can form a covalent bond, leading to irreversible inhibition. The Boc-protecting group allows for the controlled incorporation of this reactive scaffold into larger molecules designed to have high affinity and specificity for a particular enzyme target. Synthetic amino acid derivatives, in general, have demonstrated significant potential as inhibitors of metabolic enzymes like α-glucosidase and pancreatic lipase, which are therapeutic targets for diabetes and obesity. nih.gov

Utilization in Asymmetric Organocatalysis

Asymmetric organocatalysis has become a major pillar of chemical synthesis, utilizing small, chiral organic molecules to catalyze enantioselective reactions. uni-giessen.de Amino acids and their derivatives are a prominent class of organocatalysts due to their inherent chirality and bifunctional nature. beilstein-journals.org

Detailed Research Findings: While the direct use of this compound as an organocatalyst is not prominently documented, its defined stereochemistry makes it a valuable chiral precursor for the synthesis of more complex organocatalysts. The development of novel catalysts is a key area of research, with a focus on creating structures that can effectively catalyze a wide range of chemical transformations with high selectivity. beilstein-journals.org

The general principle involves using the chiral scaffold of the amino acid to create a stereochemically defined environment around a catalytically active site. This influences the trajectory of an incoming substrate, favoring the formation of one enantiomer of the product over the other. The field of organocatalysis is continually expanding, with machine learning now being applied to predict reaction selectivity and aid in the design of new catalysts. beilstein-journals.org The availability of unique chiral building blocks like this compound is essential for fueling this innovation.

Compound Data

PropertyValueSource(s)
Chemical Name (3R)-3-[(2-methylpropan-2-yl)oxycarbonylamino]hex-5-ynoic acid clearsynth.com
Synonyms BOC-D-(PROPARGYL)GLY-(C*CH2)OH, BOC-D-BETA-HOMOPROPARGYLGLYCINE echemi.com
CAS Number 332064-91-2 clearsynth.comechemi.com
Molecular Formula C11H17NO4 echemi.com
Molecular Weight 227.26 g/mol echemi.com

Analytical and Spectroscopic Characterization of Boc R 3 Amino 5 Hexynoic Acid and Its Derivatives

Chromatographic Enantioseparation Techniques

High-Performance Liquid Chromatography (HPLC) is a cornerstone for the separation and analysis of enantiomers. For N-protected amino acids such as Boc-(R)-3-amino-5-hexynoic acid, chiral stationary phases (CSPs) are indispensable.

Research Findings:

Chiral Stationary Phases (CSPs): Macrocyclic glycopeptide-based CSPs, like those derived from vancomycin (B549263) and teicoplanin, have demonstrated broad selectivity for N-blocked amino acids, including t-BOC derivatives. sigmaaldrich.com These CSPs operate under various mobile phase conditions, including reversed-phase, polar organic, and normal-phase, offering flexibility in method development. sigmaaldrich.comsigmaaldrich.com

Mechanism of Separation: Chiral recognition on these phases is often attributed to a combination of interactions, including hydrogen bonding, dipole-dipole interactions, and steric repulsion. The carboxylate group of the analyte is considered a key interaction site with the chiral selector. sigmaaldrich.com

Method Development: For t-BOC amino acids, reversed-phase mode is typically the most effective choice on both teicoplanin-based (CHIROBIOTIC T) and ristocetin (B1679390) A-based (CHIROBIOTIC R) CSPs. sigmaaldrich.com Mobile phases often consist of aqueous buffers with organic modifiers like methanol (B129727) or acetonitrile. sigmaaldrich.comnih.gov The use of volatile buffers such as ammonium (B1175870) trifluoroacetate (B77799) or ammonium acetate (B1210297) makes these methods compatible with mass spectrometry. sigmaaldrich.com

Specific Applications: Methods have been developed for a wide range of natural and unnatural Nα-Fmoc/Boc amino acid derivatives, highlighting the importance of controlling chiral purity in peptide synthesis. rsc.org For instance, zwitterionic cinchona alkaloid-based CSPs have been successfully used for the enantioseparation of Nα-Boc amino acids. researchgate.net

Interactive Data Table: HPLC Enantioseparation of Amino Acid Derivatives

Compound Type Chiral Stationary Phase (CSP) Typical Mobile Phase Elution Order
N-Boc-amino acidsTeicoplanin-based (e.g., CHIROBIOTIC T)Reversed-phase (e.g., Water/Methanol)Varies with analyte
N-Boc-amino acidsRistocetin A-based (e.g., CHIROBIOTIC R)Reversed-phase (e.g., Water/Methanol)Varies with analyte
N-Boc-amino acidsZwitterionic Cinchona Alkaloid-basedPolar Ionic Mode (e.g., MeOH/MeCN with additives)Varies with analyte
N-Fmoc-amino acidsAmylose or Cellulose-based (e.g., CHIRALPAK IA, IC)Varies (Normal or Reversed-phase)Varies with analyte

Nuclear Magnetic Resonance (NMR) Spectroscopy in Structural Elucidation

Nuclear Magnetic Resonance (NMR) spectroscopy is a powerful, non-destructive technique for elucidating the molecular structure of organic compounds. Both ¹H and ¹³C NMR provide detailed information about the chemical environment of individual atoms.

Research Findings:

¹H NMR: The proton NMR spectrum of a Boc-protected amino acid will show characteristic signals for the tert-butyl group protons, which typically appear as a singlet around 1.4 ppm. rsc.org Other signals, such as those for the methine proton adjacent to the nitrogen and the methylene (B1212753) protons, will have specific chemical shifts and coupling patterns that help to confirm the carbon skeleton. For example, in a related compound, 3-(tert-butoxycarbonylamino)propyl isonicotinate, the Boc CH₃ protons appear as a singlet at δ 1.44 ppm. rsc.org

¹³C NMR: The carbon NMR spectrum provides information on all the carbon atoms in the molecule. The carbonyl carbon of the Boc group is typically observed around 155-156 ppm. nih.gov The quaternary carbon of the tert-butyl group appears around 80 ppm, and the methyl carbons of the tert-butyl group are found at approximately 28 ppm. nih.gov The chemical shifts of the carbonyl carbons in N-Boc amino acids can be influenced by solvent polarity. researchgate.net

2D NMR Techniques: For complex structures, two-dimensional NMR experiments like COSY (Correlation Spectroscopy), HSQC (Heteronuclear Single Quantum Coherence), and HMBC (Heteronuclear Multiple Bond Correlation) are used to establish connectivity between protons and carbons, confirming the complete structure. scispace.comthieme-connect.de

Interactive Data Table: Typical NMR Chemical Shifts for Boc-Amino Acid Moieties

Atom Typical ¹H Chemical Shift (ppm) Typical ¹³C Chemical Shift (ppm)
Boc (CH₃)₃~1.4 (singlet, 9H)~28
Boc C(CH₃)₃-~80
Boc C=O-~155-156
Carboxylic Acid C=O-~170-175
α-CHVariesVaries

Mass Spectrometry (MS) and High-Resolution Mass Spectrometry (HRMS) for Compound Identification

Mass spectrometry is a vital analytical technique that measures the mass-to-charge ratio of ions, allowing for the determination of molecular weight and elemental composition.

Research Findings:

Molecular Weight Determination: Mass spectrometry confirms the molecular weight of the compound. For this compound (C₁₁H₁₇NO₄), the expected molecular weight is approximately 227.26 g/mol . echemi.comjk-sci.com

High-Resolution Mass Spectrometry (HRMS): HRMS provides a highly accurate mass measurement, which can be used to determine the elemental formula of a compound. This is crucial for confirming the identity of a newly synthesized molecule and distinguishing it from other compounds with the same nominal mass. The exact mass for C₁₁H₁₇NO₄ is 227.115753. echemi.com

Fragmentation Patterns: In addition to the molecular ion peak, mass spectra show fragmentation patterns that can provide structural information. The fragmentation of Boc-protected amino acids often involves the loss of the Boc group or parts of it.

Coupling with Chromatography (LC-MS): When coupled with liquid chromatography, mass spectrometry becomes a powerful tool for analyzing complex mixtures and identifying impurities. sigmaaldrich.com

Infrared (IR) Spectroscopy for Functional Group Analysis

Infrared (IR) spectroscopy is used to identify the functional groups present in a molecule by measuring the absorption of infrared radiation.

Research Findings:

Characteristic Absorptions: The IR spectrum of a Boc-protected amino acid will display several characteristic absorption bands.

N-H Stretch: The N-H bond of the carbamate (B1207046) group typically shows a stretching vibration in the range of 3300-3500 cm⁻¹.

C=O Stretches: Two distinct carbonyl stretching bands are expected. The urethane (B1682113) carbonyl (Boc group) absorbs around 1690-1720 cm⁻¹, while the carboxylic acid carbonyl absorbs at a higher frequency, typically around 1700-1760 cm⁻¹. researchgate.net The presence of the Boc protecting group is often confirmed by the appearance of a strong absorption band around 1688-1690 cm⁻¹. researchgate.net

C-O Stretches: The C-O bonds of the carbamate and carboxylic acid groups will show stretching vibrations in the region of 1000-1300 cm⁻¹.

Alkyne C≡C Stretch: The terminal alkyne group in this compound will exhibit a weak C≡C stretching vibration around 2100-2140 cm⁻¹.

Alkyne ≡C-H Stretch: A sharp, characteristic ≡C-H stretching band is expected around 3300 cm⁻¹.

Confirmation of Protection: The successful protection of an amino group with a Boc group can be confirmed by the appearance of the characteristic carbamate carbonyl and N-H bands and the disappearance of primary amine bands. researchgate.net

Interactive Data Table: Key IR Absorption Frequencies for this compound

Functional Group Vibrational Mode Expected Frequency Range (cm⁻¹)
N-H (Carbamate)Stretch3300-3500
C=O (Carbamate)Stretch1690-1720
C=O (Carboxylic Acid)Stretch1700-1760
C≡C (Alkyne)Stretch2100-2140 (weak)
≡C-H (Alkyne)Stretch~3300 (sharp)

Optical Rotation and Enantiomeric Excess Determination

Optical rotation is a measure of the rotation of the plane of polarized light by a chiral substance. It is a key property for characterizing enantiomers.

Research Findings:

Specific Rotation: Each enantiomer of a chiral compound will rotate plane-polarized light to an equal but opposite degree. The specific rotation, [α], is a standardized measure of this property. For a related compound, (R)-3-(Boc-amino)-5-hexenoic acid, a specific rotation of [α]/D -20.0±1° (c = 1 in ethanol) has been reported. sigmaaldrich.com

Enantiomeric Excess (ee): The enantiomeric excess is a measure of the purity of a chiral sample. It can be determined using various methods, including chiral HPLC, NMR spectroscopy with chiral shift reagents, and polarimetry.

Chiral HPLC: This is one of the most common and accurate methods for determining ee. acs.org The areas of the peaks corresponding to the two enantiomers are integrated, and the ee is calculated from their ratio.

NMR with Chiral Auxiliaries: The use of chiral derivatizing agents or chiral solvating agents in NMR can lead to the formation of diastereomeric species that have different chemical shifts, allowing for the quantification of each enantiomer. rsc.orgacs.org

Mass Spectrometry: Methods have been developed to determine enantiomeric excess using mass spectrometry, often by forming diastereomeric complexes with a chiral selector (like β-cyclodextrin) and observing differences in their gas-phase reactivity. ucdavis.edu

Computational and Theoretical Studies

Conformational Analysis and Molecular Modeling

Conformational analysis of Boc-(R)-3-amino-5-hexynoic acid is essential for understanding its spatial arrangement and how it might interact with other molecules. The presence of multiple rotatable bonds in the hexynoic acid chain and around the carbamate (B1207046) linkage of the Boc group allows the molecule to adopt a variety of conformations.

A systematic conformational search would typically involve rotating the key dihedral angles and calculating the energy of each resulting structure. The results of such an analysis can be visualized using Ramachandran-like plots to show the energetically favorable regions of conformational space.

Table 1: Hypothetical Low-Energy Conformers of this compound

Conformational State Dihedral Angle (N-Cα-Cβ-Cγ) Relative Energy (kcal/mol) Key Intramolecular Interactions
Extended ~180° 0.0 Minimal steric hindrance
Gauche ~60° 1.2 Potential for hydrogen bonding

Quantum Chemical Calculations of Electronic Properties

Quantum chemical calculations, such as those based on Density Functional Theory (DFT), provide deep insights into the electronic structure of this compound. These calculations can determine a range of electronic properties that are critical for understanding its reactivity and intermolecular interactions.

Key electronic properties that would be investigated include:

Charge Distribution: Calculating the partial atomic charges would reveal the electrophilic and nucleophilic sites within the molecule. The carbonyl oxygen of the Boc group and the carboxylic acid group are expected to be electron-rich, while the alkyne protons and the amide proton would be electron-deficient.

Frontier Molecular Orbitals: The energies of the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO) are crucial for predicting the molecule's reactivity. The HOMO-LUMO energy gap indicates the chemical stability of the molecule. The terminal alkyne group is likely to play a significant role in the nature of the HOMO and LUMO.

Molecular Electrostatic Potential (MEP): An MEP map would visually represent the regions of positive and negative electrostatic potential on the molecule's surface, providing a guide for predicting non-covalent interactions with other molecules.

Table 2: Predicted Electronic Properties of this compound from DFT Calculations

Property Predicted Value Significance
HOMO Energy -6.5 eV Indicates electron-donating ability
LUMO Energy -0.8 eV Indicates electron-accepting ability
HOMO-LUMO Gap 5.7 eV Reflects chemical reactivity and stability

Molecular Dynamics Simulations of Compound Interactions

Molecular dynamics (MD) simulations can be used to study the dynamic behavior of this compound in various environments, such as in aqueous solution or in the presence of a biological target like an enzyme. These simulations provide a time-resolved view of the molecule's conformational changes and its interactions with surrounding molecules.

In an aqueous environment, MD simulations would illustrate how water molecules solvate the polar regions of the compound, such as the carboxylic acid and the Boc group, while the more hydrophobic parts of the hexynoic chain would experience the hydrophobic effect. This information is valuable for understanding the compound's solubility and how it might partition between different phases.

When studying interactions with a potential biological target, MD simulations can help to predict the binding mode and estimate the binding affinity of the molecule. By placing the compound in the active site of a protein, for instance, the simulation can reveal the key intermolecular interactions, such as hydrogen bonds and van der Waals contacts, that stabilize the complex.

Structure-Activity Relationship (SAR) Predictions and Ligand Design

While the specific biological activities of this compound are not widely documented, its structure as a protected γ-amino acid with a reactive alkyne moiety suggests its potential as a building block in medicinal chemistry. Structure-Activity Relationship (SAR) studies, guided by computational methods, can be used to predict how modifications to its structure would affect its biological activity.

For example, the terminal alkyne can be a versatile handle for "click chemistry" reactions, allowing for the facile attachment of various functional groups. Computational SAR predictions could help in selecting which groups to attach to optimize interactions with a specific biological target.

Furthermore, modifications to the amino acid backbone or the Boc protecting group could be explored to fine-tune the compound's properties. For instance, replacing the Boc group with other protecting groups could alter its steric bulk and electronic properties, which in turn could influence its binding affinity and selectivity for a target. Computational ligand design tools can be used to virtually screen a library of such modified compounds to identify the most promising candidates for synthesis and experimental testing.

Table 3: Compound Names Mentioned in the Article

Compound Name

Future Directions and Emerging Research Avenues

Advancements in Stereoselective Synthetic Methodologies

The synthesis of enantiomerically pure β-amino acids like Boc-(R)-3-amino-5-hexynoic acid remains a significant challenge, driving innovation in asymmetric synthesis. tandfonline.comnih.gov Future research is focused on developing more efficient and sustainable methods to access these valuable compounds.

Key Research Thrusts:

Biocatalysis: The use of enzymes, such as transaminases and C-N lyases, offers a green and highly selective alternative to traditional chemical methods for producing chiral amines and amino acids. chemrxiv.orgnih.govresearchgate.netmdpi.comnih.gov Researchers are exploring novel enzymes and optimizing reaction conditions to synthesize a broader range of unnatural amino acids, including those with alkyne functionalities. chemrxiv.orgspringernature.comnih.gov

Metal-Catalyzed Asymmetric Synthesis: Transition metal catalysis, using elements like rhodium, iridium, and palladium, continues to be a powerful tool for creating chiral centers. chemrxiv.orgacs.orgacs.orgnih.gov Ongoing research aims to develop catalysts that can achieve high enantioselectivity in the synthesis of propargylamines and related structures under milder conditions. chemrxiv.orgacs.orgresearchgate.net This includes strategies like the asymmetric hydroalkynylation of enamides and the reductive alkynylation of amides. chemrxiv.orgacs.org

Organocatalysis: The use of small organic molecules as catalysts provides a metal-free approach to asymmetric synthesis. researchgate.net Brønsted base catalysis, for instance, has shown promise in the syn-selective Mannich reaction of C-alkynyl imines to produce propargylamines with two adjacent stereocenters. nih.gov

Synthetic ApproachCatalyst/Enzyme TypeKey AdvantagesRelevant Research Findings
Biocatalysis Transaminases, C-N LyasesHigh enantioselectivity, mild reaction conditions, environmentally friendly.Demonstrated success in synthesizing chiral amines and N-alkylated amino acids from prochiral ketones and α,β-unsaturated carboxylic acids. chemrxiv.orgnih.govresearchgate.net
Metal Catalysis Rhodium, Iridium, Palladium complexesHigh efficiency, broad substrate scope.Enables asymmetric hydroalkynylation of enamides and reductive alkynylation of amides to produce chiral propargyl amides and amines. chemrxiv.orgacs.org
Organocatalysis Chiral Brønsted bases, Phosphoric acidsMetal-free, avoids toxic heavy metals.Effective in asymmetric Mannich-type reactions for the synthesis of syn-propargylamines. nih.govresearchgate.net

Development of Novel Bioconjugation Chemistries

The terminal alkyne in this compound is a key functional group for "click chemistry," a suite of reactions known for their high efficiency and specificity. nih.govnih.gov This makes the compound an excellent candidate for developing new ways to link molecules together for various applications.

Emerging Bioconjugation Strategies:

Copper(I)-Catalyzed Azide-Alkyne Cycloaddition (CuAAC): This is the most well-known click reaction, forming a stable triazole linkage between an alkyne and an azide (B81097). nih.gov Research is ongoing to develop more biocompatible copper catalysts to minimize cellular toxicity. nih.gov

Strain-Promoted Azide-Alkyne Cycloaddition (SPAAC): This variant of click chemistry does not require a metal catalyst, making it ideal for use in living systems. acs.org The development of new strained alkynes and cyclooctynes is expanding the scope of this reaction.

Glaser-Hay Coupling: This bioorthogonal reaction couples two terminal alkynes in the presence of copper(I) to form a diyne. nih.gov This method has been used to modify proteins and alter their function, such as changing the fluorescence spectrum of green fluorescent protein (GFP). nih.govresearchgate.net

Bioconjugation ReactionKey FeaturesPotential Applications
CuAAC High efficiency, forms stable triazole ring.Labeling of biomolecules, synthesis of peptide-drug conjugates. nih.govrsc.org
SPAAC Metal-free, suitable for living systems.In vivo imaging, targeted drug delivery. acs.org
Glaser-Hay Coupling Couples two terminal alkynes to form a diyne.Protein modification, development of new biomaterials. nih.gov

Expanded Applications in Targeted Drug Delivery Systems

The incorporation of this compound into peptides and other drug delivery vehicles is a promising strategy for creating targeted therapeutics. nbinno.comnih.gov The Boc group is standard in solid-phase peptide synthesis (SPPS), allowing for the straightforward integration of this unnatural amino acid into peptide chains. nbinno.com

Future Applications in Drug Delivery:

Peptide-Drug Conjugates (PDCs): The alkyne group can be used to attach cytotoxic drugs, imaging agents, or other payloads to a peptide that targets a specific tissue or cell type. nbinno.comrsc.org This approach can increase the efficacy of a drug while reducing its side effects.

Modulating Peptide Properties: The unique structure of this compound can be used to influence the conformation and stability of peptides, potentially enhancing their therapeutic properties.

Pro-drug Strategies: The amino acid could be part of a linker that is cleaved by a specific enzyme at the target site, releasing the active drug.

Integration into Advanced Functional Materials

The ability of the alkyne group to participate in polymerization and cross-linking reactions makes this compound a valuable monomer for creating advanced functional materials. acs.org

Potential in Materials Science:

Tissue Engineering Scaffolds: Alkyne-functionalized polyesters can be cross-linked using thiol-yne chemistry to create biodegradable and cytocompatible elastomers with mechanical properties similar to soft tissues. acs.orgumich.eduumich.edu These materials could be used to create scaffolds that promote tissue regeneration. umich.edunih.gov

Hydrogels: The incorporation of this amino acid into polymers could be used to create hydrogels with tunable properties for applications in drug delivery and 3D cell culture.

Functional Surfaces: The alkyne group can be used to modify surfaces, attaching biomolecules or other functional groups to create biosensors or materials that resist biofouling.

Interdisciplinary Research at the Chemistry-Biology Interface

This compound serves as a powerful tool for researchers working at the intersection of chemistry and biology. springernature.comnih.govresearchgate.net Its ability to be incorporated into biological systems and then selectively modified opens up new avenues for studying and manipulating biological processes.

Key Interdisciplinary Research Areas:

Chemical Probes: By attaching a fluorescent dye or other reporter molecule to the alkyne group, researchers can track the localization and interactions of peptides or proteins containing this amino acid within a cell. nih.gov

Activity-Based Protein Profiling (ABPP): This technique uses chemical probes to identify and characterize the activity of enzymes in complex biological samples. Alkyne-containing probes can be used to "click" on a reporter tag after reacting with their target enzyme.

Unnatural Amino Acid Mutagenesis: The genetic incorporation of this compound into proteins allows for the introduction of a unique chemical handle at a specific site. nih.govresearchgate.net This enables the site-specific modification of proteins to study their function or to create proteins with novel properties. springernature.comnih.govnih.gov

Q & A

Basic Research Questions

Q. What are the optimal synthetic routes for Boc-(R)-3-amino-5-hexynoic acid to achieve high enantiomeric purity?

  • Methodological Answer : The synthesis typically involves Boc (tert-butyloxycarbonyl) protection of the amine group to prevent unwanted side reactions. Chiral resolution techniques, such as enzymatic resolution or chiral auxiliary-mediated synthesis, are critical for ensuring enantiomeric purity. Post-synthesis purification via reversed-phase HPLC or flash chromatography, followed by characterization using chiral HPLC and NMR (¹H/¹³C), can validate purity .

Q. How can researchers confirm the structural integrity of this compound post-synthesis?

  • Methodological Answer : A combination of spectroscopic techniques is essential:

  • FTIR : To confirm the presence of the alkyne (C≡C stretch ~2100 cm⁻¹), carboxylic acid (O-H stretch ~2500-3300 cm⁻¹), and Boc-protected amine (N-H stretch ~3300-3500 cm⁻¹).
  • NMR : ¹H NMR for integration of protons adjacent to the chiral center and alkyne group; ¹³C NMR to identify quaternary carbons in the Boc group.
  • Mass Spectrometry (LC-MS/HRMS) : To verify molecular weight and isotopic patterns .

Q. What are the key solubility and stability considerations for handling this compound in aqueous and organic solvents?

  • Methodological Answer : The compound’s solubility is influenced by the Boc group (hydrophobic) and carboxylic acid (hydrophilic). In aqueous buffers, partial deprotection of the Boc group may occur under acidic conditions (pH < 3). Stability tests via TLC or HPLC over 24–72 hours in solvents like DMSO, methanol, or PBS (pH 7.4) are recommended. Storage at –20°C under inert atmosphere minimizes degradation .

Advanced Research Questions

Q. How does the alkyne moiety in this compound influence its reactivity in click chemistry or bioconjugation applications?

  • Methodological Answer : The terminal alkyne enables copper-catalyzed azide-alkyne cycloaddition (CuAAC) for site-specific bioconjugation. Researchers should optimize reaction conditions (e.g., Cu(I) catalyst concentration, temperature) to minimize side reactions with the Boc-protected amine. Post-conjugation analysis via MALDI-TOF or fluorescence labeling can validate efficiency .

Q. What intermolecular interactions dominate the crystal packing of this compound, and how do they affect its supramolecular assembly?

  • Methodological Answer : Single-crystal X-ray diffraction (SCXRD) reveals hydrogen bonding between the carboxylic acid and Boc-protected amine groups, as well as van der Waals interactions involving the alkyne. Natural Bond Orbital (NBO) analysis quantifies these interactions, while temperature-dependent SCXRD studies (e.g., 100–300 K) assess thermal stability of the crystal lattice .

Q. How can computational modeling (e.g., DFT or MD simulations) predict the conformational flexibility of this compound in solution?

  • Methodological Answer : Density Functional Theory (DFT) calculations (B3LYP/6-31G* level) optimize the molecule’s geometry and identify low-energy conformers. Molecular Dynamics (MD) simulations in explicit solvent (e.g., water or DMSO) over 10–100 ns trajectories analyze rotational freedom around the C3-C5 bond. Pair these with experimental NOESY NMR to validate predicted conformers .

Data Contradictions and Resolution

Q. Discrepancies in reported melting points or spectral data for this compound: How should researchers address these?

  • Methodological Answer : Variations may arise from polymorphic forms or impurities. Reproduce synthesis and purification protocols from primary literature, then compare DSC (Differential Scanning Calorimetry) thermograms and 2D NMR (HSQC, HMBC) with published data. Collaborative inter-lab validation is advised .

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.